(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 257613-44-8
VCID: VC8413453
InChI: InChI=1S/C12H8N2O4/c15-9(16)5-14-6-13-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4,6H,5H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)O
Molecular Formula: C12H8N2O4
Molecular Weight: 244.2 g/mol

(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid

CAS No.: 257613-44-8

Cat. No.: VC8413453

Molecular Formula: C12H8N2O4

Molecular Weight: 244.2 g/mol

* For research use only. Not for human or veterinary use.

(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid - 257613-44-8

Specification

CAS No. 257613-44-8
Molecular Formula C12H8N2O4
Molecular Weight 244.2 g/mol
IUPAC Name 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid
Standard InChI InChI=1S/C12H8N2O4/c15-9(16)5-14-6-13-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4,6H,5H2,(H,15,16)
Standard InChI Key CCLZWLMZZHIGPX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)O

Introduction

Synthetic Methodologies

Core Heterocycle Construction

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically begins with 2-hydroxybenzonitrile derivatives. As demonstrated in recent work by Veerapur et al., 2-hydroxy-5-nitro-1-benzonitrile undergoes cyclization with α-haloketones (e.g., chloroacetone) in alcoholic solvents to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one intermediates . For the target compound, modification of this approach likely involves substituting nitro groups with ketone functionalities at position 4.

Reaction StepReagents/ConditionsYield (%)Reference
Cyclization of benzonitrileα-Haloketones, ethanol, 80°C65–75
Thiol group formationNH₄SCN, acetyl chloride68–73
Acetic acid conjugationClCH₂COOH, NaOH, RT64–78

Table 1: Representative synthetic steps for benzofuropyrimidine-acetic acid derivatives .

Structural Characterization

Spectroscopic Analysis

Fourier-transform infrared (FT-IR) spectroscopy of related compounds shows characteristic peaks:

  • Broad absorption at 3440–3352 cm⁻¹ for O-H and N-H stretches

  • Strong C=O vibrations at 1732–1685 cm⁻¹ for the acetic acid and pyrimidinone groups

  • Aromatic C=C stretching at 1600–1450 cm⁻¹

Proton nuclear magnetic resonance (¹H NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) typically reveals:

  • Downfield signals at δ 8.21–8.46 ppm for aromatic protons on the benzofuran ring

  • A singlet at δ 4.6–4.65 ppm for the methylene group in the acetic acid side chain

  • Exchangeable protons (OH, NH) appearing as broad singlets above δ 9.0 ppm

Mass spectral data for the molecular ion [M+H]⁺ typically aligns with the theoretical molecular weight of 260.205 g/mol, with fragmentation patterns showing loss of CO₂ from the acetic acid moiety.

Biological Activities

Anticancer Activity

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives bearing acetic acid groups show promising epidermal growth factor receptor (EGFR) inhibition. In recent studies, compound 8a exhibited IC₅₀ values of 0.099 μM against wild-type EGFR and 0.123 μM against the T790M mutant variant . Molecular docking suggests the acetic acid moiety forms critical hydrogen bonds with Lys745 and Asp855 in the EGFR ATP-binding pocket .

Molecular Modeling Insights

Density functional theory (DFT) calculations on analogous compounds reveal:

  • High electron density on the pyrimidinone oxygen (Mulliken charge: -0.42 e)

  • Planar conformation (dihedral angle <15°) facilitating π-stacking interactions

  • Calculated LogP of 1.2–1.8, indicating moderate lipophilicity

Molecular dynamics simulations predict stable binding to kinase domains, with root-mean-square deviation (RMSD) values <2.0 Å over 50 ns trajectories .

Pharmacological Applications and Challenges

The compound's dual functionality as a hydrogen bond donor (acetic acid) and acceptor (pyrimidinone) makes it a versatile scaffold for:

  • Tyrosine kinase inhibitor development

  • Antibacterial adjuvants overcoming β-lactam resistance

  • Radiopharmaceuticals via ¹⁸F-fluorine labeling

Current limitations include:

  • Limited in vivo pharmacokinetic data

  • Potential metabolic instability of the acetic acid moiety

  • Synthetic challenges in achieving enantiomeric purity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator